molecular formula C11H14Cl2FN B12637346 4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride CAS No. 1004618-98-7

4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride

Katalognummer: B12637346
CAS-Nummer: 1004618-98-7
Molekulargewicht: 250.14 g/mol
InChI-Schlüssel: VTRAWFNDMNGXNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This particular derivative is characterized by the presence of a 5-chloro-2-fluorophenyl group attached to the piperidine ring, and it is commonly used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • 4-(2-Chloro-5-Fluorophenyl)Piperidine Hydrochloride
  • 4-(2-Chloro-4-Fluorophenyl)Piperidine Hydrochloride
  • 4-(3-Chloro-2-Fluorophenyl)Piperidine Hydrochloride

Comparison: 4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity compared to other similar compounds .

Eigenschaften

CAS-Nummer

1004618-98-7

Molekularformel

C11H14Cl2FN

Molekulargewicht

250.14 g/mol

IUPAC-Name

4-(5-chloro-2-fluorophenyl)piperidine;hydrochloride

InChI

InChI=1S/C11H13ClFN.ClH/c12-9-1-2-11(13)10(7-9)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H

InChI-Schlüssel

VTRAWFNDMNGXNZ-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1C2=C(C=CC(=C2)Cl)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.